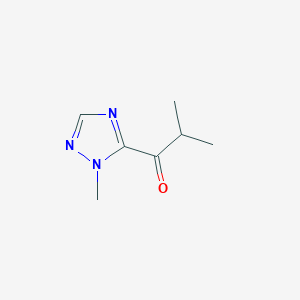

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone

Description

BenchChem offers high-quality 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)6(11)7-8-4-9-10(7)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCPNVQWASEXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650942 | |

| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-52-2 | |

| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols and data interpretation. Our approach is grounded in a multi-technique strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.

The Analytical Challenge: Unveiling the Molecular Architecture

The target molecule, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, presents a unique combination of a substituted triazole ring and an aliphatic ketone moiety. Our elucidation strategy is therefore designed to systematically probe and confirm the connectivity and spatial arrangement of each component.

Molecular Structure:

Our investigation will proceed through a logical sequence of analyses, beginning with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of NMR experiments to map the precise atomic connectivity.

Mass Spectrometry: The First Glimpse into the Molecular Formula

The initial step in any structure elucidation is to ascertain the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A 1 mg sample of the compound is dissolved in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.

-

Instrument Parameters: The sample is introduced into an ESI-MS system operating in positive ion mode. The capillary voltage is typically set to 3.5 kV, and the source temperature is maintained at 120°C.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500.

Data Interpretation and Fragmentation Analysis

The ESI-MS analysis is expected to yield a prominent protonated molecular ion [M+H]⁺. The accurate mass of this ion allows for the determination of the elemental formula.

| Ion | Predicted m/z | Elemental Formula |

| [M+H]⁺ | 154.1035 | C₇H₁₂N₃O⁺ |

The fragmentation pattern observed in the tandem MS (MS/MS) spectrum provides crucial structural information. Key fragmentation pathways for ketones, such as α-cleavage, are anticipated.[1] The triazole ring is also expected to undergo characteristic fragmentation.[2]

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 126 | Loss of CO | Indicates the presence of a carbonyl group. |

| 111 | Loss of C₃H₇ (isopropyl group) | Confirms the presence of the isopropyl moiety adjacent to the carbonyl. |

| 83 | [1-methyl-1H-1,2,4-triazole-5-carbonyl]⁺ | Result of α-cleavage, confirming the ketone-triazole linkage. |

| 56 | [C₃H₅N₂]⁺ | Fragmentation of the triazole ring. |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.

Spectral Interpretation

The IR spectrum will be dominated by a strong absorption band characteristic of a ketone carbonyl group. Saturated aliphatic ketones typically show a C=O stretching vibration in the region of 1715 cm⁻¹.[3]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~2970 | C-H stretch | Aliphatic (CH₃, CH) |

| ~1715 | C=O stretch | Ketone |

| ~1520 | C=N stretch | Triazole ring |

| ~1460 | C-H bend | Aliphatic |

The presence of a strong peak around 1715 cm⁻¹ is a clear indicator of a saturated ketone, which is consistent with the proposed structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]

-

Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-3 (triazole) | The lone proton on the triazole ring is expected to be deshielded. |

| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen of the triazole. |

| ~3.5 | septet | 1H | CH(CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |

| ~1.2 | d | 6H | CH(CH ₃)₂ | The two methyl groups of the isopropyl moiety are equivalent and are split by the methine proton. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon of the ketone is highly deshielded. |

| ~160 | C-5 (triazole) | The triazole carbon attached to the carbonyl group. |

| ~150 | C-3 (triazole) | The other carbon of the triazole ring. |

| ~40 | CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~35 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |

| ~18 | CH(CH ₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between different parts of the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. The HSQC spectrum will show cross-peaks connecting the proton signals to their corresponding carbon signals, confirming the assignments in the tables above. For example, a cross-peak will be observed between the proton signal at ~3.5 ppm and the carbon signal at ~40 ppm.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.[6]

Key Predicted HMBC Correlations:

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

| H-3 (triazole, ~8.0 ppm) | C-5, N-CH₃ | Confirms the position of the N-methyl group relative to the triazole proton. |

| N-CH₃ (~4.0 ppm) | C-5, C-3 | Confirms the attachment of the methyl group to the triazole ring. |

| CH(CH₃)₂ (~3.5 ppm) | C=O, CH(C H₃)₂, C-5 | Crucial correlation confirming the isopropyl group is attached to the carbonyl, which is in turn attached to the triazole ring. |

| CH(CH ₃)₂ (~1.2 ppm) | C=O, C H(CH₃)₂ | Confirms the isopropyl group structure. |

Visualizing the Elucidation Pathway

The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that confirm the final structure.

Caption: Workflow for the structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone.

Caption: Diagram of key HMBC correlations confirming the molecular structure.

Conclusion

The synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. The initial MS and IR data provide the molecular formula and identify key functional groups, setting the stage for the detailed connectivity mapping by NMR. The unequivocal assignments from 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, converge to a single, unambiguous structure. This guide exemplifies a rigorous, logic-driven approach to structure elucidation, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

NMR Studies on Five Membered 1,2,3/1,2,4- Triazoles and Their Hybrid Systems. National Chemical Laboratory. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

IR Spectroscopy Tutorial: Ketones. UCLA. Available at: [Link]

-

NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. ResearchGate. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

Sources

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. organomation.com [organomation.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Venetoclax (ABT-199): A Targeted B-Cell Lymphoma-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, also known as ABT-199 or GDC-0199, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Its development marks a significant milestone in the field of targeted cancer therapy, representing a shift towards rationally designed drugs that exploit the molecular vulnerabilities of cancer cells.[4][5] Overexpression of BCL-2 is a common feature in various hematological malignancies, where it plays a crucial role in promoting cell survival by sequestering pro-apoptotic proteins.[6][7] Venetoclax directly counteracts this by binding to BCL-2, thereby restoring the natural process of programmed cell death, or apoptosis.[8][9] This guide provides a comprehensive overview of the chemical properties, mechanism of action, clinical applications, and key experimental protocols related to Venetoclax.

Core Chemical and Physical Properties

Venetoclax is an orally bioavailable small molecule with a complex chemical structure.[1][10] Its high selectivity for BCL-2 over other BCL-2 family members like BCL-xL and MCL-1 is a key attribute that contributes to its therapeutic window.[2][3]

| Property | Value | Source |

| CAS Number | 1257044-40-8 | [2][11] |

| Molecular Formula | C₄₅H₅₀ClN₇O₇S | [2] |

| Molecular Weight | 868.45 g/mol | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Appearance | Solid | |

| Inhibitory Potency (Ki) | < 0.01 nM for BCL-2 | [1][2][3][10] |

Mechanism of Action: Restoring Apoptosis

The primary mechanism of action of Venetoclax involves the selective inhibition of the anti-apoptotic protein BCL-2.[6][7] In many cancer cells, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins such as BIM, BAX, and BAK.[4][8] This sequestration prevents the activation of the intrinsic apoptotic pathway, allowing cancer cells to evade cell death.

Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2.[4][5] This competitive binding displaces the pro-apoptotic proteins, which are then free to activate the downstream effectors of apoptosis, BAX and BAK.[4][8] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately culminating in apoptosis.[4]

Caption: Mechanism of Venetoclax in restoring apoptosis.

Clinical Applications and Therapeutic Landscape

Venetoclax has demonstrated significant efficacy in various hematological malignancies, particularly those dependent on BCL-2 for survival.[8] It is approved for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[12]

Key Clinical Trials:

-

CLL14 Trial: This phase 3 trial evaluated the combination of Venetoclax and obinutuzumab versus chlorambucil and obinutuzumab in previously untreated patients with CLL and coexisting medical conditions.[13]

-

MURANO Trial: A phase 3 trial that assessed the efficacy and safety of Venetoclax in combination with rituximab in patients with relapsed or refractory CLL.[13]

-

VIALE-A Trial (NCT02993523): This phase 3 study compared the combination of Venetoclax and azacitidine to azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy.[14]

Venetoclax is also being investigated in combination with other therapeutic agents to overcome resistance and enhance its anti-tumor activity.[15][16][17][18] Combination strategies often involve pairing Venetoclax with hypomethylating agents, BTK inhibitors, or other targeted therapies.[19]

Mechanisms of Resistance to Venetoclax

Despite its efficacy, resistance to Venetoclax can develop through various mechanisms.[4][5] Understanding these resistance pathways is crucial for developing effective second-line and combination therapies.

Identified Resistance Mechanisms:

-

Upregulation of other anti-apoptotic proteins: Increased expression of BCL-xL and MCL-1 can compensate for the inhibition of BCL-2.[4][20][21]

-

Mutations in BCL-2: Alterations in the BH3-binding groove of BCL-2 can reduce the binding affinity of Venetoclax.[5][22]

-

Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to survive BCL-2 inhibition.[21][23]

Caption: Overview of resistance mechanisms to Venetoclax.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of Venetoclax on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Complete cell culture medium

-

Venetoclax (ABT-199)

-

DMSO (for stock solution)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Prepare a stock solution of Venetoclax in DMSO.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Venetoclax in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Venetoclax. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 hours).[10]

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Venetoclax (ABT-199)

-

96-well plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and treat with Venetoclax as described in the cell viability assay.

-

Incubate for a shorter duration, sufficient to induce apoptosis (e.g., 3.5 hours).[10]

-

Allow the plate to equilibrate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature, protected from light, for the time specified by the manufacturer.

-

Measure luminescence to quantify caspase-3/7 activity.

Safety and Handling

A critical safety consideration with Venetoclax is the risk of Tumor Lysis Syndrome (TLS), particularly at the initiation of treatment and during dose escalation.[6][7] TLS is a potentially life-threatening condition caused by the rapid breakdown of cancer cells.[6] Therefore, a gradual dose ramp-up schedule is crucial, along with close monitoring of blood chemistries and adequate hydration for patients.[12][19]

Conclusion

Venetoclax has revolutionized the treatment of several hematological malignancies by selectively targeting a key survival pathway in cancer cells. Its success underscores the power of a deep understanding of cancer biology to develop effective and targeted therapies. Ongoing research continues to explore its full potential in new combinations and indications, as well as strategies to overcome resistance, further solidifying its role as a cornerstone of modern cancer treatment.

References

-

Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (n.d.). AbbVie. Retrieved from [Link]

-

Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (n.d.). AbbVie. Retrieved from [Link]

-

Tahri, M., et al. (2017). Pathways and mechanisms of venetoclax resistance. Oncotarget, 8(43), 75417–75430. Retrieved from [Link]

-

Clinical Trials Using Venetoclax. (n.d.). National Cancer Institute. Retrieved from [Link]

-

Mechanisms of resistance to venetoclax. (2022). Blood. Retrieved from [Link]

-

Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia. (2025). Clinical Cancer Research. Retrieved from [Link]

-

Pathways and mechanisms of venetoclax resistance. (2017). Taylor & Francis Online. Retrieved from [Link]

-

Overview of resistance mechanisms against venetoclax. (n.d.). ResearchGate. Retrieved from [Link]

-

Venetoclax combination therapies found effective against challenging subtypes of acute myeloid leukemia. (2021). FirstWord Pharma. Retrieved from [Link]

-

Novel Mechanisms of Venetoclax Resistance in Acute Myeloid Leukemia Based on Genomic Rearrangements. (2023). Blood. Retrieved from [Link]

-

VENCLEXTA® (venetoclax tablets): CLL/SLL and AML Treatment. (n.d.). AbbVie. Retrieved from [Link]

-

Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis. (2024). PubMed. Retrieved from [Link]

-

Venetoclax Combination Therapy in Relapsed/Refractory Acute Myeloid Leukemia. (2021). Blood. Retrieved from [Link]

-

Venetoclax: evidence to date and clinical potential. (2019). Dove Press. Retrieved from [Link]

-

A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy. (2025). ClinicalTrials.gov. Retrieved from [Link]

-

CLL14 & MURANO Clinical Trial Study Designs. (n.d.). VENCLEXTA® (venetoclax tablets). Retrieved from [Link]

-

Ongoing Trial: Adding Venetoclax to BTK Inhibitors for CLL. (2025). CLL Society. Retrieved from [Link]

-

SAFETY DATA SHEETS. (2025). CATO Research Chemical Inc. Retrieved from [Link]

-

Chemical composition and biological activity of the essential oil from Helichrysum microphyllum Cambess. ssp. tyrrhenicum Bacch., Brullo e Giusso growing in La Maddalena Archipelago, Sardinia. (n.d.). PubMed. Retrieved from [Link]

-

Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 9. droracle.ai [droracle.ai]

- 10. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. VENCLEXTA® (venetoclax tablets): CLL/SLL and AML Treatment [venclexta.com]

- 13. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. youtube.com [youtube.com]

- 20. Facebook [cancer.gov]

- 21. researchgate.net [researchgate.net]

- 22. ashpublications.org [ashpublications.org]

- 23. ashpublications.org [ashpublications.org]

Technical Guide: Spectroscopic Characterization of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel heterocyclic ketone, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive analytical framework based on first principles of spectroscopy and extensive literature on analogous structures. We detail the rationale behind experimental design and provide robust, self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The core of this guide lies in the detailed interpretation of predicted spectral features, offering insights into the electronic and structural characteristics of the molecule. All methodologies and interpretations are grounded in authoritative references to ensure scientific integrity and immediate applicability in a research setting.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities.[1][2] Compounds incorporating this heterocycle are central to many antifungal agents and other therapeutic candidates.[2] The target molecule, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, combines this key heterocycle with an isobutyryl group, presenting a unique subject for structural elucidation.

Accurate and unambiguous characterization is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide serves as a predictive blueprint for the characterization of this specific compound, detailing the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and MS analyses. The protocols and interpretations herein are designed to empower researchers to confidently acquire, analyze, and validate their own experimental data.

Molecular Structure and Analytical Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following systematic numbering scheme is adopted for the molecular structure of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone.

Caption: IUPAC numbering for NMR and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and data from analogous 1,2,4-triazole and ketone-containing compounds.[3][4][5]

Rationale and Experimental Protocol

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if hydrogen bonding interactions need to be probed, a more polar solvent like DMSO-d₆ should be used. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing. A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of most small molecules.[6]

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical Parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Atom Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H⁷ (on C⁷) | 1.20 - 1.35 | Doublet (d) | 6H | Methyl protons on an isopropyl group, split by the single methine proton (H²). |

| H² (on C²) | 3.40 - 3.60 | Septet (sept) | 1H | Methine proton, deshielded by the adjacent carbonyl group. Split into a septet by the six equivalent methyl protons (H⁷). |

| H¹ (on C¹) | 3.95 - 4.10 | Singlet (s) | 3H | Methyl protons attached directly to the triazole nitrogen. Deshielded by the aromatic, electron-deficient ring system. |

| H¹¹ (on C¹¹) | 8.05 - 8.20 | Singlet (s) | 1H | The sole proton on the triazole ring, highly deshielded due to the aromatic character and the electron-withdrawing nature of the two adjacent nitrogen atoms. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Atom Position | Predicted Shift (δ, ppm) | Rationale |

| C⁷ | 18 - 20 | Alkyl methyl carbons of the isopropyl group. |

| C¹ | 35 - 37 | N-methyl carbon. Its position reflects attachment to a heteroaromatic system. |

| C² | 38 - 41 | Methine carbon of the isopropyl group, adjacent to the carbonyl. |

| C¹¹ | 144 - 146 | Aromatic C-H carbon of the triazole ring. Deshielded by adjacent nitrogen atoms. |

| C⁵ | 158 - 162 | Aromatic carbon of the triazole ring to which the carbonyl is attached. Deshielded by both the ring nitrogens and the carbonyl group. |

| C³ (C=O) | 195 - 200 | Carbonyl carbon. The chemical shift is characteristic of a ketone.[5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Rationale and Experimental Protocol

Expertise & Experience: The key vibration for this molecule is the C=O stretch of the ketone, which is expected to be a strong, sharp band. Its exact position can indicate conjugation or ring strain, though neither is expected here. The triazole ring will exhibit several characteristic C=N and C-N stretching and ring deformation vibrations.[7] Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid or liquid samples.[8]

Protocol: Acquiring an FTIR-ATR Spectrum

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| 3100 - 3150 | Medium | =C-H Stretch | Aromatic C-H stretch from the triazole ring proton (H¹¹). |

| 2970 - 2990 | Strong | C-H Stretch | Asymmetric sp³ C-H stretching from the methyl and methine groups. |

| 2870 - 2890 | Medium | C-H Stretch | Symmetric sp³ C-H stretching from the alkyl groups. |

| 1710 - 1725 | Very Strong | C=O Stretch | Characteristic absorption for a saturated aliphatic ketone. This will be the most prominent peak. [9][10] |

| 1500 - 1550 | Medium-Strong | C=N Stretch | Stretching vibration of the carbon-nitrogen double bonds within the 1,2,4-triazole ring. |

| 1450 - 1480 | Medium | C-H Bend | Asymmetric bending (scissoring) of the CH₃ and CH groups. |

| 1250 - 1350 | Medium-Strong | C-N Stretch | Stretching vibrations of the various C-N bonds within the triazole ring system. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, allowing for confirmation of the molecular formula and elucidation of its structure.

Rationale and Experimental Protocol

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of nitrogen atoms which can be readily protonated to form [M+H]⁺ ions.[1][11] This soft ionization technique minimizes premature fragmentation, ensuring the molecular ion is observed. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the exact mass and confirming the elemental composition.

Protocol: Acquiring an ESI-HRMS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition:

-

Operate in positive ion mode.

-

Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C).

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., a quadrupole) and inducing fragmentation in a collision cell before analyzing the fragments in the second mass analyzer.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Formula: C₈H₁₃N₃O

-

Exact Mass: 167.1059 g/mol

-

Predicted [M+H]⁺ (Monoisotopic): m/z 168.1131

| m/z (Predicted) | Proposed Fragment | Rationale of Fragmentation |

| 168.1131 | [C₈H₁₄N₃O]⁺ | Protonated molecular ion, [M+H]⁺. |

| 97.0607 | [C₄H₆N₃]⁺ | Loss of the isobutyraldehyde neutral molecule (C₄H₈O) via McLafferty-type rearrangement or cleavage. |

| 83.0451 | [C₃H₄N₃]⁺ | Loss of the isobutyryl radical followed by rearrangement of the triazole ring. |

| 71.0495 | [C₄H₇O]⁺ | Formation of the isobutyryl cation via cleavage of the C-C bond between the carbonyl and the triazole ring (α-cleavage). This is a very common pathway for ketones. |

| 43.0184 | [C₃H₇]⁺ | Isopropyl cation, resulting from further fragmentation. |

Proposed Fragmentation Pathway

The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[1] For this molecule, the dominant fragmentation pathways are expected to be initiated at the ketone functionality.

Caption: Key predicted fragmentation pathways in ESI-MS.

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. True scientific trustworthiness comes from the integration of orthogonal data, where each result corroborates the others.

Caption: Integrated workflow for structural elucidation.

The process is self-validating: HRMS confirms the molecular formula predicted by the NMR integration. FTIR confirms the ketone functional group whose carbon is observed near δ 200 ppm in the ¹³C NMR spectrum. The fragments observed in the MS/MS experiment correspond to the structural units (isopropyl, N-methyl triazole) identified in the NMR spectra.

Conclusion

The spectroscopic profile of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone is predicted to be distinct and readily characterizable using standard analytical techniques. Key identifying features include a strong carbonyl absorption around 1715 cm⁻¹ in the FTIR spectrum, a protonated molecular ion at m/z 168.1131 in the ESI-HRMS, and characteristic ¹H NMR signals for the triazole proton (δ > 8.0 ppm), the N-methyl group (δ ≈ 4.0 ppm), and the isobutyryl moiety. This comprehensive guide provides the foundational data and protocols necessary for researchers to confidently synthesize, isolate, and validate this novel compound, accelerating its potential application in scientific research and development.

References

-

AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]

-

Lehotay, S. J., & Hiemstra, M. Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available from: [Link]

-

Blackman, A. J., & Bowie, J. H. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Szabó, Z., Kóródi, F., & Batta, G. (1992). 1 H and 13 C NMR study of novel fused 1, 2, 4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1111–1116. Available from: [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1779. Available from: [Link]

-

LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis and Screening of New[1][11][12]Oxadiazole,[1][12][13]Triazole, and[1][12][13]Triazolo[4,3-b][1][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available from: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

-

ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Al-Salahi, R., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives. Molecules, 21(7), 868. Available from: [Link]

-

SpectraBase. 2-Methyl-1-(1-phenyl-1,2,3-triazol-4-yl)propan-1-one. Available from: [Link]

-

Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available from: [Link]

-

SpectraBase. Propan-2-one, 1,1,1-trifluoro-3-(4-methyl-1,2,4-triazol-2-yl)-. Available from: [Link]

-

Al-Majid, A. M., et al. (2018). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2018(3), M1009. Available from: [Link]

-

Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411. Available from: [Link]

-

Al-Masoudi, W. A. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 26(1), 1-8. Available from: [Link]

- Gulea, A., et al. Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.st [sci-hub.st]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. rsc.org [rsc.org]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. azooptics.com [azooptics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. sciex.com [sciex.com]

An In-depth Technical Guide to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone: Synthesis, Characterization, and Scientific Insights

This guide provides a comprehensive technical overview of the novel compound 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. As this molecule is not extensively documented in current literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines a proposed synthetic pathway, robust analytical methodologies for characterization, and predicted physicochemical properties based on established principles of organic chemistry and data from analogous structures.

Introduction and Molecular Overview

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone is a heterocyclic ketone. Its structure features a propanone backbone substituted with a methyl group at the second carbon and a 1-methyl-1H-1,2,4-triazole ring at the carbonyl carbon. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antifungal and antiviral properties[1][2][3][4][5]. The presence of the ketone and additional methylation suggests unique steric and electronic properties that warrant investigation for potential applications in medicinal chemistry and materials science.

Chemical Structure

The chemical structure consists of an isobutyryl group attached to the C5 position of a 1-methyl-1,2,4-triazole ring.

Caption: Chemical structure of the title compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the target compound. These values are derived from computational analysis and comparison with structurally related molecules, such as the parent 1,2,4-triazole and 1-methyl-1,2,4-triazole[1][6][7].

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₁N₃O | Calculated from structure. |

| Molecular Weight | 153.18 g/mol | Calculated from formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on 1-methyl-1,2,4-triazole being a liquid[7]. |

| Boiling Point | ~280 - 300 °C | Extrapolated from the boiling point of 1,2,4-triazole (260 °C) with an increase for the acyl group[2]. |

| Melting Point | 20 - 40 °C | Predicted to be a low-melting solid or liquid at room temperature. |

| Solubility | Soluble in water, ethanol, DMSO, and chlorinated solvents | The triazole ring imparts polarity and water solubility[1][3]. |

| pKa (Conjugate Acid) | 2.0 - 3.0 | Based on the pKa of 1,2,4-triazolium (2.45)[2]. |

Proposed Synthesis Pathway

A robust and efficient synthesis is critical for obtaining high-purity material for research. While a specific protocol for this compound is not published, a logical and field-proven approach is the Friedel-Crafts acylation of a suitably metallated triazole. However, a more direct and plausible laboratory-scale method involves the reaction of a lithiated 1-methyl-1,2,4-triazole with an appropriate acylating agent.

Rationale for Synthetic Choice

Direct acylation of 1-methyl-1,2,4-triazole is challenging due to the electronic nature of the ring. A more reliable method is to first deprotonate the C5 position, which is the most acidic carbon proton on the ring, using a strong base like n-butyllithium (n-BuLi). This creates a potent nucleophile that can then react with an acyl chloride, such as 2-methylpropanoyl chloride, to form the desired ketone. This approach offers high regioselectivity and is a common strategy for functionalizing heterocyclic rings.

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

-

1-Methyl-1,2,4-triazole (1.0 eq)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

2-Methylpropanoyl chloride (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-1,2,4-triazole and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent step.

-

Acylation: Slowly add 2-methylpropanoyl chloride to the reaction mixture. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[8]

¹H NMR (Proton NMR):

-

Triazole Proton (C3-H): A singlet is expected around δ 8.0-8.5 ppm.

-

N-Methyl Protons (N1-CH₃): A singlet is expected around δ 3.8-4.2 ppm.

-

Isobutyryl Methine Proton (CH): A septet is expected around δ 3.0-3.5 ppm, coupled to the six methyl protons.

-

Isobutyryl Methyl Protons (2 x CH₃): A doublet is expected around δ 1.1-1.3 ppm, coupled to the methine proton.

¹³C NMR (Carbon NMR):

-

Ketone Carbonyl (C=O): A signal is expected in the downfield region, around δ 190-200 ppm.

-

Triazole Carbons (C3 and C5): Two signals are expected around δ 145-160 ppm.

-

N-Methyl Carbon (N1-CH₃): A signal is expected around δ 35-40 ppm.

-

Isobutyryl Methine Carbon (CH): A signal is expected around δ 35-45 ppm.

-

Isobutyryl Methyl Carbons (2 x CH₃): A signal is expected around δ 18-22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure. For polar triazole compounds, Electrospray Ionization (ESI) is a highly effective technique.[9]

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode, as the triazole nitrogens are readily protonated.

-

Expected Ions:

-

Molecular Ion Peak [M+H]⁺: The primary ion observed should correspond to the molecular weight of the compound plus a proton (m/z = 154.10). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Key Fragment Ions: Fragmentation would likely occur via cleavage of the acyl group. Expect to see a fragment corresponding to the protonated 1-methyl-1,2,4-triazole ring and potentially a fragment from the loss of the isobutyryl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3][8]

Protocol for FT-IR Analysis:

-

Sample Preparation: If the compound is a liquid, it can be analyzed as a thin film between salt plates (NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Vibrational Frequencies:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch (Aliphatic): Absorption bands are expected between 2850-3000 cm⁻¹.

-

C=N and C-N Stretches (Triazole Ring): Multiple bands are expected in the fingerprint region, typically between 1400-1650 cm⁻¹.

-

Conclusion

This guide provides a foundational framework for the synthesis and characterization of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. By leveraging established synthetic methodologies and a multi-technique analytical approach, researchers can confidently prepare and validate this novel compound. The insights into its predicted properties and spectroscopic signatures offer a valuable starting point for further investigation into its potential applications in drug discovery and materials science, building upon the rich chemistry of the 1,2,4-triazole scaffold.

References

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

NIH. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available from: [Link]

-

ResearchGate. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]

-

ResearchGate. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]

-

TSI Journals. (2016-10-15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Available from: [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. biosynth.com [biosynth.com]

- 7. 1-Methyl-1,2,4-triazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Architectural Versatility of the Triazole Scaffold

An In-Depth Technical Guide to the Potential Biological Activity of Propanone-Substituted Triazoles

In the landscape of medicinal chemistry, the 1,2,3- and 1,2,4-triazole cores represent privileged heterocyclic structures.[1][2] Their chemical stability, capacity for hydrogen bonding, and dipole character make them exceptional scaffolds for developing therapeutic agents.[3][4] The introduction of a propanone moiety to this triazole core creates a unique pharmacophore, opening avenues for diverse biological interactions. This guide provides a technical exploration into the synthesis, mechanisms of action, and therapeutic potential of propanone-substituted triazoles, grounded in established research and field-proven methodologies. We will delve into the causality behind experimental designs and present self-validating protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: Antifungal Activity - The Cornerstone of Triazole Therapeutics

The most established therapeutic application of triazole-containing compounds is in the management of fungal infections.[5][6] The addition of a propanone group and other substitutions modifies the pharmacological profile, leading to the development of novel agents with broad-spectrum activity, including against resistant strains.[7][8]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazoles is the targeted disruption of the fungal cell membrane's integrity.[9] This is achieved by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors compromise membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[9][11] The specificity of triazoles for fungal CYP51 over its human orthologs is a key factor in their therapeutic index.

Below is a diagram illustrating this critical pathway.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazoles.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antifungal potency and spectrum of triazole derivatives. Research indicates that modifications to the side chains attached to the triazole core significantly influence activity. For instance, a series of novel triazole derivatives with aryl-propanamide side chains demonstrated that phenyl-propanamide-containing compounds generally exhibited superior antifungal activity compared to their pyridinyl analogues.[7] Furthermore, the position of substituents on the terminal phenyl ring was found to be critical; a meta-fluoro substitution showed better activity against Candida albicans than ortho or para substitutions.[7]

Quantitative Data: Antifungal Activity

The efficacy of novel compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| A1 | Candida albicans SC5314 | 0.125 | [7] |

| A3 | Candida albicans SC5314 | 0.125 | [7] |

| A5 | Candida albicans 901 (FLC-resistant) | 1.0 | [7] |

| A9 | Cryptococcus neoformans 22-21 | ≤0.125 | [7] |

| A10 | Candida albicans | More potent than Fluconazole | [8] |

| A12 | Candida albicans | Equal to or more potent than Itraconazole | [8] |

FLC: Fluconazole

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of the propanone-substituted triazole compound in Dimethyl Sulfoxide (DMSO).

-

Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Include a positive control (fungus without drug) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to read the optical density.

-

Part 2: Anticancer Potential - A New Frontier for Triazoles

Beyond their antifungal properties, triazole derivatives, including those with propanone-like structures, are emerging as promising anticancer agents.[12][13] Their mechanism of action in cancer is diverse, targeting various cellular pathways to inhibit proliferation and induce cell death.[14][15]

Mechanisms of Action in Oncology

Propanone-substituted triazoles can exert their anticancer effects through several pathways:

-

Induction of Apoptosis and Cell Cycle Arrest: Certain naphthalene-substituted triazole spirodienones have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines (MDA-MB-231).[15] This indicates an interference with the fundamental machinery of cell division and programmed cell death.

-

Androgen Receptor (AR) Antagonism: In prostate cancer, the androgen receptor is a primary therapeutic target. Novel 1,4-substituted triazoles have been developed that act as AR antagonists, inhibiting the proliferation of prostate cancer cells.[16]

-

Tubulin Polymerization Inhibition: Some natural product-triazole conjugates have demonstrated potent anti-tubulin activity, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[14]

The diagram below illustrates a generalized workflow for assessing the anticancer activity of a novel compound.

Caption: Experimental Workflow for Anticancer Drug Screening.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | A549 (Lung) | 5.01 | [14] |

| Compound 3 | A549 (Lung) | 32.4 | [14] |

| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [17] |

| Compound 8 | A-549 (Lung) | 21.25 | [17] |

| Compound 14d | LNCaP (Prostate) | ~5-19 | [16] |

| Compound 19a | PC-3 (Prostate) | 6.29 | [14] |

| Compound 21a | K562 (Leukemia) | 8.0 | [14] |

| Compound 6a | MDA-MB-231 (Breast) | Not specified, but potent | [15] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the propanone-substituted triazole compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Part 3: Synthesis of Propanone-Substituted Triazoles

The synthesis of these target molecules often employs modern, efficient chemical reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly regioselective method for creating 1,4-disubstituted 1,2,3-triazoles.[16][17] For 1,2,4-triazoles, methods like the Einhorn-Brunner or Pellizzari reactions are common.[1]

Synthetic Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The robustness and high yield of the CuAAC reaction make it an ideal choice for building libraries of triazole derivatives for biological screening.

Caption: General Workflow for Synthesis via CuAAC Click Chemistry.

Experimental Protocol: General Synthesis of a Propanone-Triazole Derivative

This protocol describes a general procedure for the CuAAC reaction.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve the terminal alkyne containing the propanone moiety (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

-

-

Catalyst Addition:

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents) and add it to the reaction mixture.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents). The Cu(II) is reduced in situ to the active Cu(I) species by the sodium ascorbate.

-

-

Reaction:

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to obtain the pure 1,4-disubstituted propanone-triazole.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Part 4: Expanding the Therapeutic Horizon

While antifungal and anticancer activities are the most extensively studied, the propanone-triazole scaffold shows promise in other therapeutic areas.

-

Antibacterial Activity: The global rise of antibiotic resistance necessitates the development of new antibacterial agents.[18] Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity, with some derivatives showing potency against multidrug-resistant strains.[18] Certain triazolyl-quinolinyl-propan-2-ol derivatives have been investigated as potential inhibitors of bacterial DNA gyrase.[19]

-

Anti-inflammatory Activity: Several 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[13][20] New derivatives containing a propanoic acid moiety, similar to many non-steroidal anti-inflammatory drugs (NSAIDs), have been shown to significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.[20]

-

Antiviral and Other Activities: The triazole nucleus is a component of various therapeutically important drugs, including antivirals.[1][5] Further research may uncover the potential of propanone-substituted triazoles against viral targets or as anticonvulsant and analgesic agents.[1]

Conclusion

The propanone-substituted triazole framework stands as a versatile and highly adaptable scaffold in medicinal chemistry. Its proven efficacy in antifungal drug design provides a strong foundation for exploring its potential in oncology, bacteriology, and anti-inflammatory applications. The synthetic accessibility, particularly through robust methods like click chemistry, allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research should focus on elucidating detailed mechanisms of action, optimizing structure-activity relationships to enhance potency and selectivity, and evaluating the in vivo efficacy and safety profiles of lead compounds. This continued investigation is essential to unlock the full therapeutic potential of this promising class of molecules.

References

- Triazole antifungals. (n.d.). Research Starters - EBSCO.

- Advances in synthetic approach to and antifungal activity of triazoles. (2011). PubMed Central - NIH.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central.

- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). NIH.

- 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. (n.d.). ACS Publications.

- Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. (n.d.). ResearchGate.

- Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journals.

- Application of triazoles in the structural modification of natural products. (n.d.). PubMed Central.

- [Synthesis of novel antifungal triazoles and study on their activity]. (2004). PubMed.

- Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. (2021). Carolina Digital Repository.

- Current biological and synthetic profile of Triazoles: A review. (n.d.). Scholars Research Library.

- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). MDPI.

- Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.). ResearchGate.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI.

- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2022). IOSR Journals.

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI.

- Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach. (n.d.). Semantic Scholar.

- Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. (2012). PubMed.

- Antimicrobial Study of Novel Triazoles Synthesized from Chalcones. (n.d.). ResearchGate.

- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing.

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers.

- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). PubMed.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis of novel antifungal triazoles and study on their activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

Discovery and history of 1,2,4-triazole ketone derivatives

An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole ketone derivatives, with a particular focus on their evolution as potent antifungal agents. We will delve into the foundational synthetic methodologies, the elucidation of their mechanism of action, and the structure-activity relationships that have guided the development of key drugs. This guide aims to provide researchers and drug development professionals with a thorough understanding of the causality behind experimental choices and the trajectory of this important class of compounds.

The Genesis of a Privileged Scaffold: The 1,2,4-Triazole Ring

The story of 1,2,4-triazole chemistry began in 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a derivative of this five-membered heterocyclic ring system containing three nitrogen atoms.[1] This foundational work opened the door to the exploration of a new class of compounds. The unique structural features of the 1,2,4-triazole ring, such as its aromaticity, capacity for hydrogen bonding, and metabolic stability, quickly made it an attractive scaffold for the development of biologically active molecules.[1] Early research was primarily focused on understanding the fundamental chemical properties and developing robust synthetic routes to access a variety of substituted triazoles.[1]

The versatility of the 1,2,4-triazole nucleus has led to its incorporation into a wide range of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2]

Foundational Synthetic Methodologies: Building the Core

The widespread application of 1,2,4-triazoles in drug discovery is a direct result of the development of reliable synthetic methods for their preparation. Two classical named reactions have been particularly influential in the synthesis of the 1,2,4-triazole core: the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[3]

The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5] While effective, the traditional Pellizzari reaction can be hampered by long reaction times and low yields.[3] Modern modifications, such as the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields.[3]

-

Materials: Benzamide, Benzoylhydrazide, high-boiling point solvent (e.g., nitrobenzene or diphenyl ether) (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

-

Maintain the temperature and stir the mixture for 2-4 hours.[5]

-

Allow the mixture to cool to room temperature.

-

If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

-

Characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[5]

-

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction offers a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][6][7]

The mechanism proceeds through the initial protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, and a final dehydration step yields the aromatic 1,2,4-triazole.[2] A key advantage of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[2]

-

Materials: Diacylamine (Imide) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

-

Procedure:

-

In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid.

-

Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C).[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[6]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-